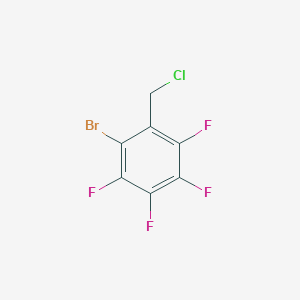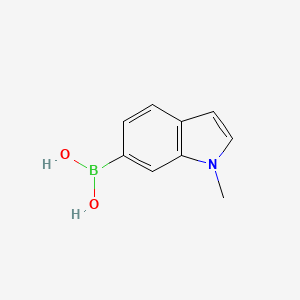
(1-methyl-1H-indol-6-yl)boronic acid
Overview
Description
(1-methyl-1H-indol-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a boronic acid group at the 6-position and a methyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . Another method involves the direct C-H borylation of the indole ring using a borylating agent such as bis(pinacolato)diboron (B2pin2) under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and selectivity. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-indol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of biaryl compounds or other substituted indoles.
Scientific Research Applications
(1-methyl-1H-indol-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The indole ring provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Indole-3-boronic acid: Similar structure but with the boronic acid group at the 3-position.
1-methylindole-3-boronic acid: Similar structure but with the boronic acid group at the 3-position and a methyl group at the 1-position.
6-bromo-1-methylindole: Similar structure but with a bromine atom instead of the boronic acid group.
Uniqueness: (1-methyl-1H-indol-6-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and binding properties. The combination of the boronic acid group and the indole ring makes it particularly versatile for various applications in synthesis and research .
Properties
IUPAC Name |
(1-methylindol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPMVAGELUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617207 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346585-03-3 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
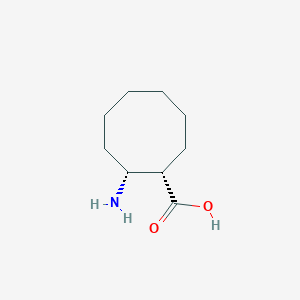
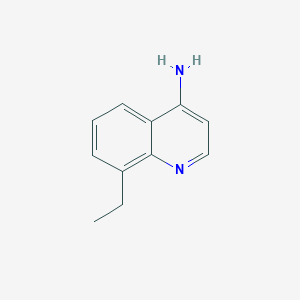
![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)
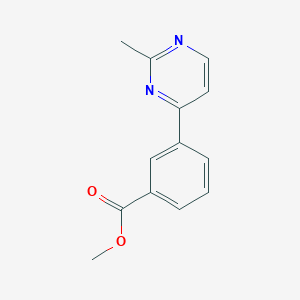
![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)
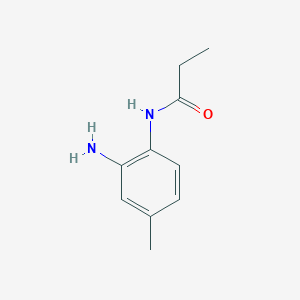
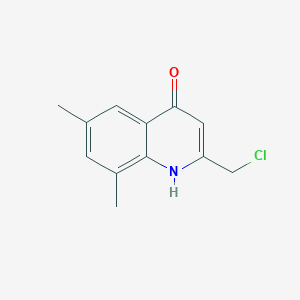
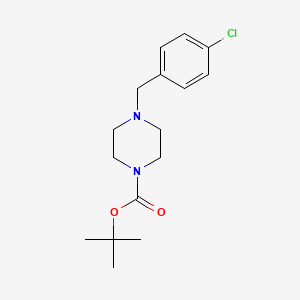
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
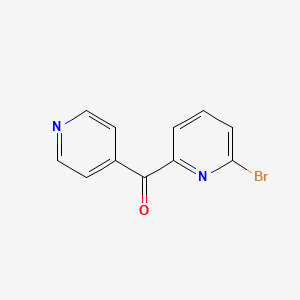
![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)
